N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride
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Description
T-3775440 HCl is a potent, selecitve, irreversible LSD1 inhibitor.
Mechanism of Action
Target of Action
T-3775440 hydrochloride is an irreversible inhibitor of the chromatin demethylase known as lysine-specific histone demethylase 1A (LSD1 or KDM1A) . LSD1 is a key player in the regulation of gene expression, and its dysregulation has been implicated in the development of various cancers .
Mode of Action
T-3775440 hydrochloride exerts its antiproliferative effects by disrupting the interaction between LSD1 and certain SNAG domain proteins, such as growth factor–independent 1B (GFI1B) and INSM1 . These proteins are transcription factors critical for the differentiation processes of certain cell lineages .
Biochemical Pathways
The disruption of the LSD1-GFI1B and LSD1-INSM1 interactions by T-3775440 hydrochloride leads to changes in gene expression. For instance, it inhibits the expression of neuroendocrine-associated genes, such as ASCL1 . This disruption enforces the transdifferentiation of erythroid/megakaryocytic lineages into granulomonocytic-like lineage cells .
Pharmacokinetics
It’s highly selective for LSD1 relative to other monoamine oxidases (e.g., MAO-A and MAO-B), with an IC50 value of 2.1 nM .
Result of Action
The primary result of T-3775440 hydrochloride’s action is the inhibition of cell proliferation. For example, it has been shown to inhibit the proliferation of small-cell lung cancer (SCLC) cells in vitro and retard SCLC tumor growth in vivo . Similarly, it has shown significant antitumor efficacy in acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) xenograft models .
Biochemical Analysis
Biochemical Properties
T-3775440 hydrochloride interacts with LSD1, a histone demethylase, in an irreversible manner . This interaction is highly selective, with T-3775440 hydrochloride demonstrating a much greater affinity for LSD1 than for other monoamine oxidases .
Cellular Effects
T-3775440 hydrochloride has been shown to block the proliferation of several cell lines as quickly as day 3 of treatment . It also influences cell function by disrupting the LSD1-GFI1B association in a concentration-dependent manner .
Molecular Mechanism
T-3775440 hydrochloride exerts its effects at the molecular level by irreversibly inhibiting LSD1 . This results in changes in gene expression, as LSD1 is involved in the demethylation of histones, a process that plays a key role in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, T-3775440 hydrochloride has been observed to upregulate CD86 mRNA expression in tumor xenografts of HEL92.1.7 cells in a dose-dependent manner following the oral administration of single doses ranging from 3 to 30 mg/kg .
Dosage Effects in Animal Models
In animal models, T-3775440 hydrochloride has demonstrated significant antitumor effects . The effects of T-3775440 hydrochloride vary with different dosages, with higher doses resulting in greater antitumor activity .
Metabolic Pathways
T-3775440 hydrochloride is involved in the metabolic pathway of histone demethylation, where it acts as an inhibitor of LSD1 . LSD1 is an enzyme that removes methyl groups from histones, thereby influencing gene expression .
Transport and Distribution
Given its molecular properties and its interactions with LSD1, it is likely that it is transported to the nucleus where LSD1 is located .
Subcellular Localization
T-3775440 hydrochloride is likely to be localized in the nucleus due to its interaction with LSD1, a nuclear enzyme .
Properties
IUPAC Name |
N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H/t16-,17+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPAGOQZFSLFH-MCJVGQIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3NCC4CC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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